2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 897483-62-4
VCID: VC7578800
InChI: InChI=1S/C18H19N3O2S/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3
SMILES: CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.43

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole

CAS No.: 897483-62-4

Cat. No.: VC7578800

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole - 897483-62-4

Specification

CAS No. 897483-62-4
Molecular Formula C18H19N3O2S
Molecular Weight 341.43
IUPAC Name [4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C18H19N3O2S/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3
Standard InChI Key VMMCAORGBUPHJO-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule comprises three distinct moieties:

  • A 4,6-dimethyl-1,3-benzothiazole core, characterized by a bicyclic aromatic system with sulfur and nitrogen heteroatoms.

  • A piperazine ring substituted at the 1-position with the benzothiazole group and at the 4-position with a furan-2-carbonyl group.

  • A furan-2-carbonyl unit, consisting of a five-membered oxygen-containing heterocycle linked via a ketone group.

The methyl groups at positions 4 and 6 of the benzothiazole enhance steric bulk and influence electronic properties, potentially modulating receptor interactions .

Molecular Formula and Weight

Theoretical calculations yield the following properties:

PropertyValue
Molecular formulaC₁₈H₁₉N₃O₂S
Molecular weight341.43 g/mol
Hydrogen bond donors1 (piperazine NH)
Hydrogen bond acceptors4 (2 carbonyl O, 1 furan O, 1 thiazole N)

These values align with structurally related benzothiazole-piperazine hybrids, such as PubChem CID 20930828 (MW 412.5 g/mol) .

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is likely synthesized via a multi-step sequence:

  • Benzothiazole Core Formation: Condensation of 4,6-dimethyl-2-aminobenzenethiol with a carbonyl source (e.g., CS₂) under acidic conditions to form the 4,6-dimethyl-1,3-benzothiazole scaffold.

  • Piperazine Substitution: Nucleophilic displacement at the benzothiazole C2 position using 1-chloro-4-(furan-2-carbonyl)piperazine, facilitated by bases like K₂CO₃ in DMF .

  • Acylation: Introduction of the furan-2-carbonyl group to piperazine via reaction with furan-2-carbonyl chloride in the presence of a coupling agent (e.g., HATU) .

Key Reagents and Conditions

  • Oxidation: Potassium permanganate or Pd/C for intermediate hydroxylation.

  • Coupling Agents: HATU or EDCl for amide bond formation .

  • Solvents: DMF, THF, or dichloromethane for polar aprotic environments .

Physicochemical Characterization

Spectroscopic Data

While experimental data for this specific compound is unavailable, analogous structures provide insights:

TechniqueExpected Features
¹H NMR (400 MHz, CDCl₃)δ 2.45 (s, 6H, CH₃), 3.60–3.80 (m, 8H, piperazine), 6.50–7.40 (m, 4H, furan/benzothiazole)
IR (KBr)1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O)
MS (ESI)m/z 342.1 [M+H]⁺

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromaticity; soluble in DMSO (∼10 mg/mL).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions via piperazine ring opening .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for:

  • Antibacterial agents: Targeting multidrug-resistant pathogens.

  • Kinase inhibitors: For oncology (e.g., EGFR, VEGFR).

Material Science

Benzothiazole derivatives are explored as organic semiconductors due to π-conjugated systems .

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